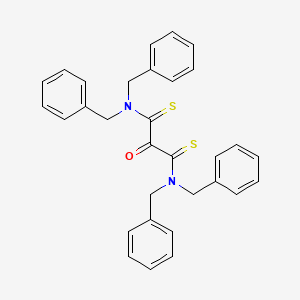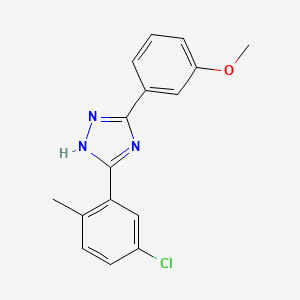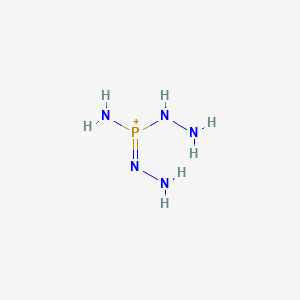
(Z)-amino-hydrazinyl-hydrazinylidenephosphanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-amino-hydrazinyl-hydrazinylidenephosphanium is a unique chemical compound that has garnered interest in various scientific fields due to its distinctive structure and potential applications. This compound is characterized by the presence of both hydrazinyl and phosphonium groups, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-amino-hydrazinyl-hydrazinylidenephosphanium typically involves the reaction of hydrazine derivatives with phosphonium salts under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include ethanol and acetonitrile, which facilitate the dissolution of reactants and the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-amino-hydrazinyl-hydrazinylidenephosphanium undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides, which may have different reactivity and applications.
Reduction: Reduction reactions can convert this compound into more reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (Z)-amino-hydrazinyl-hydrazinylidenephosphanium is used as a reagent in the synthesis of complex organic molecules. Its unique reactivity makes it valuable in the development of new synthetic pathways and the study of reaction mechanisms.
Biology
In biological research, this compound is explored for its potential as a biochemical probe. Its ability to interact with various biomolecules can help elucidate biological pathways and mechanisms.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific molecular targets, offering possibilities for drug development.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial processes, including catalysis and material synthesis.
Mechanism of Action
The mechanism of action of (Z)-amino-hydrazinyl-hydrazinylidenephosphanium involves its interaction with molecular targets through its hydrazinyl and phosphonium groups. These interactions can modulate the activity of enzymes and other proteins, influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Z)-amino-hydrazinyl-hydrazinylidenephosphanium include other hydrazinyl and phosphonium derivatives, such as:
- Hydrazinylidenephosphanium
- Aminophosphonium compounds
- Hydrazinyl derivatives
Uniqueness
What sets this compound apart from similar compounds is its unique combination of hydrazinyl and phosphonium groups in a single molecule. This dual functionality provides it with distinctive reactivity and versatility, making it valuable in a wide range of scientific and industrial applications.
Properties
Molecular Formula |
H7N5P+ |
|---|---|
Molecular Weight |
108.06 g/mol |
IUPAC Name |
(Z)-amino-hydrazinyl-hydrazinylidenephosphanium |
InChI |
InChI=1S/H7N5P/c1-4-6(3)5-2/h1-2H2,(H3,3,4,5)/q+1 |
InChI Key |
RBWUQADUCVQXCF-UHFFFAOYSA-N |
Isomeric SMILES |
NN/[P+](=N\N)/N |
Canonical SMILES |
NN[P+](=NN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


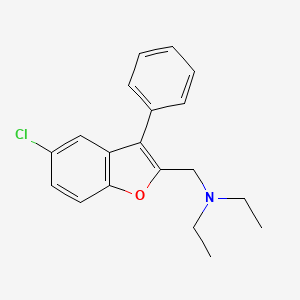
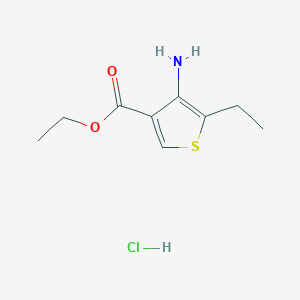
![2-[2-[[2-(dipropylamino)-2-oxoethyl]-methylamino]ethyl-methylamino]-N,N-dipropylacetamide](/img/structure/B14409090.png)
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
![ethyl N-[(E)-[(1Z)-1-(ethoxycarbonylhydrazinylidene)propan-2-ylidene]amino]carbamate](/img/structure/B14409104.png)


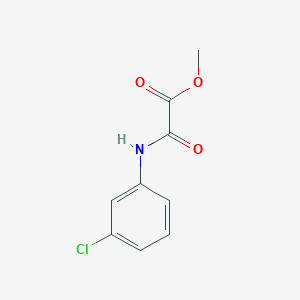
![7-(4-Chlorobenzoyl)-2,4,7-triazabicyclo[4.2.0]oct-1(6)-ene-3,5,8-trione](/img/structure/B14409133.png)
![Dimethyl[tris(trimethylsilyl)methyl]silyl cyanate](/img/structure/B14409140.png)

